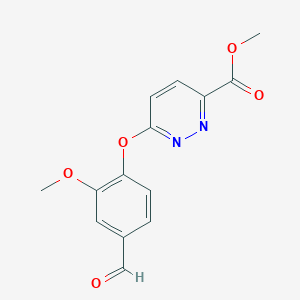

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-19-12-7-9(8-17)3-5-11(12)21-13-6-4-10(15-16-13)14(18)20-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOLJIYMZAWIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NN=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-formyl-2-methoxyphenol with a suitable pyridazine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Scientific Research Applications

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

Mechanism of Action

The mechanism of action of Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and methoxy groups play a crucial role in its binding affinity and specificity. The pyridazine ring can interact with various biological pathways, potentially leading to inhibition or activation of specific enzymes, which can be exploited in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related derivatives, focusing on core heterocycles, substituents, and their impact on physicochemical properties:

Key Observations

Core Heterocycle Influence

- Triazine vs. Pyridazine : Triazine derivatives (e.g., 5j, 4j) exhibit higher melting points (79–182°C) compared to pyridazine analogs, likely due to increased rigidity and intermolecular hydrogen bonding . Pyridazine derivatives may display lower thermal stability but enhanced solubility in polar solvents due to the electron-deficient nitrogen-rich core.

- Reactivity : The pyridazine core’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to triazines, which are more electrophilic at chlorine-substituted positions .

Substituent Effects Formyl Group: The 4-formyl substituent in the target compound introduces a reactive aldehyde moiety, enabling further derivatization (e.g., Schiff base formation) but may reduce stability under basic or oxidative conditions . Triazine analogs with formyl groups (e.g., 5j) show moderate yields (77%), suggesting compatibility with standard coupling reactions . Methoxy Group: The 2-methoxy substituent in the phenoxy ring contributes to electron-donating effects, stabilizing intermediates during synthesis. This is reflected in the high yields (77–90%) of triazine derivatives (5j, 5k) .

Spectroscopic Properties ¹H NMR: Methoxy groups in both triazine and pyridazine derivatives resonate near δ 3.76–3.86 ppm. The formyl proton (δ ~9.5–10 ppm) is a diagnostic marker for compounds with this substituent . ¹³C NMR: The formyl carbon typically appears at δ ~190–200 ppm, while the ester carbonyl resonates near δ 165–170 ppm .

Synthetic Considerations Triazine derivatives (e.g., 5j) are synthesized via nucleophilic aromatic substitution using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), whereas pyridazine carboxylates may require Pd-catalyzed cross-coupling or cyclization strategies .

Potential Applications Medicinal Chemistry: Pyridazine carboxylates (e.g., pyrrolo[1,2-b]pyridazines in ) are explored as enzyme inhibitors (e.g., DHPS), with bioactivity influenced by substituent lipophilicity . Materials Science: The formyl group enables coordination with metal ions (e.g., Mn(III) complexes in lignin degradation studies), suggesting utility in catalytic systems .

Biological Activity

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate is a novel compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase type 4 (PDE4) inhibitor. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.26 g/mol. The compound features a pyridazine ring, which is crucial for its biological activity, and functional groups that enhance its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, which leads to relaxation of bronchial smooth muscle and reduction of inflammation. This mechanism is particularly relevant for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against PDE4. The following table summarizes key findings regarding its potency compared to other compounds:

These values indicate that the compound has comparable potency to other known PDE4 inhibitors, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to its role as a PDE4 inhibitor, this compound may possess broader anti-inflammatory properties. Studies have indicated that similar pyridazine derivatives demonstrate anti-inflammatory effects by modulating inflammatory pathways .

Case Studies

- Respiratory Function Improvement : Clinical studies involving PDE4 inhibitors have demonstrated significant improvements in respiratory function among patients with asthma and COPD. The modulation of inflammatory responses through increased cAMP levels has been linked to these therapeutic effects .

- Selectivity and Safety : The selectivity of this compound for PDE4 over other phosphodiesterases suggests a favorable safety profile, minimizing potential side effects associated with broader inhibition of cAMP hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.